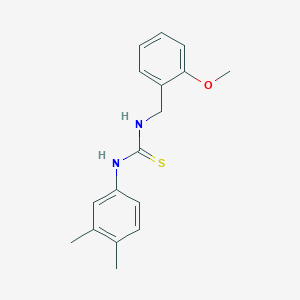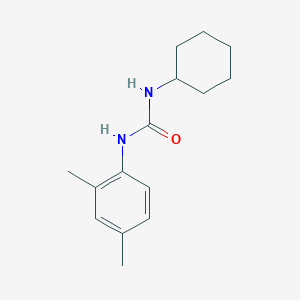
N-(3,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, forming a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea typically involves the reaction of 3,4-dimethylaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as urease, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: The compound may interact with cellular targets, modulating signaling pathways and exerting anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
- N-phenyl-N’-benzylthiourea
- N-(3,4-dimethylphenyl)-N’-phenylthiourea
- N-(2-methoxyphenyl)-N’-benzylthiourea
Comparison: N-(3,4-dimethylphenyl)-N’-(2-methoxybenzyl)thiourea is unique due to the presence of both 3,4-dimethylphenyl and 2-methoxybenzyl groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced or reduced activity in specific applications, depending on the nature of the substituents.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-15(10-13(12)2)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDJIXFNYMWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-iodo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5821657.png)

![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)



![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

![4-Bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole](/img/structure/B5821745.png)
![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

